molecular formula C11H12N2O2S B15055231 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole

4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole

Cat. No.: B15055231
M. Wt: 236.29 g/mol
InChI Key: KKBVDSSHOJWHQD-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole is an organic compound with a unique structure that includes a pyrazole ring substituted with a methylsulfonyl group and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole typically involves the reaction of m-tolyl hydrazine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-3-(p-tolyl)-1H-pyrazole
  • 4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole
  • 5-(Methylsulfonyl)-1-(m-tolyl)-1H-tetrazole

Uniqueness

4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-(3-methylphenyl)-4-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H12N2O2S/c1-8-4-3-5-9(6-8)11-10(7-12-13-11)16(2,14)15/h3-7H,1-2H3,(H,12,13)

InChI Key

KKBVDSSHOJWHQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2)S(=O)(=O)C

Origin of Product

United States

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